molecular formula C17H14N4O3S2 B12179791 N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B12179791
M. Wt: 386.5 g/mol
InChI Key: IWEBTVHAOCSQAF-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzothiadiazole core linked to a sulfonamide group at position 2. The aryl substituent at the sulfonamide nitrogen is a 4-methoxy-3-(1H-pyrrol-1-yl)phenyl group. The benzothiadiazole moiety is electron-deficient, while the pyrrole and methoxy groups contribute to π-π stacking and hydrogen-bonding interactions, respectively. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders .

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-methoxy-3-pyrrol-1-ylphenyl)-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C17H14N4O3S2/c1-24-15-8-7-12(11-14(15)21-9-2-3-10-21)20-26(22,23)16-6-4-5-13-17(16)19-25-18-13/h2-11,20H,1H3

InChI Key

IWEBTVHAOCSQAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Sulfonation of 2,1,3-Benzothiadiazole

The benzothiadiazole ring is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions. The electron-withdrawing nature of the adjacent nitrogen atoms directs sulfonation to the 4-position, yielding 2,1,3-benzothiadiazole-4-sulfonic acid .

Reaction Conditions :

  • Temperature: 0–5°C (exothermic reaction control)

  • Time: 2–4 hours

  • Yield: ~75% (crude)

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride:

C6H3N2S-SO3H+PCl5C6H3N2S-SO2Cl+POCl3+HCl\text{C}6\text{H}3\text{N}2\text{S-SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}3\text{N}2\text{S-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}

Key Considerations :

  • Excess PCl₅ ensures complete conversion.

  • Purification via recrystallization (ethyl acetate/hexane) improves purity.

Synthesis of 4-Methoxy-3-(1H-Pyrrol-1-yl)Aniline

Iodination of 4-Methoxyaniline

Regioselective iodination at the 3-position is achieved by protecting the aniline as an acetanilide , followed by iodination with N-iodosuccinimide (NIS) in acetic acid:

4-MeO-C6H4NHCOCH3+NIS3-I-4-MeO-C6H3NHCOCH3+Succinimide\text{4-MeO-C}6\text{H}4\text{NHCOCH}3 + \text{NIS} \rightarrow \text{3-I-4-MeO-C}6\text{H}3\text{NHCOCH}3 + \text{Succinimide}

Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 60°C, 12 hours

  • Yield: 85%

Deprotection to 4-Methoxy-3-Iodoaniline

The acetamide group is hydrolyzed using hydrochloric acid (HCl) :

3-I-4-MeO-C6H3NHCOCH3+HCl3-I-4-MeO-C6H3NH2+CH3COOH\text{3-I-4-MeO-C}6\text{H}3\text{NHCOCH}3 + \text{HCl} \rightarrow \text{3-I-4-MeO-C}6\text{H}3\text{NH}2 + \text{CH}_3\text{COOH}

Palladium-Catalyzed Coupling with Pyrrole

The iodoarene undergoes a Buchwald-Hartwig coupling with pyrrole using a palladium catalyst:

3-I-4-MeO-C6H3NH2+C4H5NPd(OAc)2,Xantphos3-(C4H4N)-4-MeO-C6H3NH2\text{3-I-4-MeO-C}6\text{H}3\text{NH}2 + \text{C}4\text{H}5\text{N} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{3-(C}4\text{H}4\text{N)-4-MeO-C}6\text{H}3\text{NH}_2

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 68%

Sulfonamide Bond Formation

The final step involves reacting the benzothiadiazole sulfonyl chloride with 4-methoxy-3-(1H-pyrrol-1-yl)aniline in the presence of a base:

C6H3N2S-SO2Cl+3-(C4H4N)-4-MeO-C6H3NH2Et3NTarget Compound+HCl\text{C}6\text{H}3\text{N}2\text{S-SO}2\text{Cl} + \text{3-(C}4\text{H}4\text{N)-4-MeO-C}6\text{H}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}

Reaction Parameters :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature, 4 hours

  • Yield: 82%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.92 (s, 1H, Ar-H), 7.60 (d, J = 7.1 Hz, 1H, Ar-H), 6.85 (m, 2H, pyrrole-H), 3.89 (s, 3H, OCH₃).

  • ¹³C NMR : 162.1 (SO₂), 154.3 (C-OCH₃), 134.2–112.4 (aromatic and pyrrole carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₅N₄O₃S : 371.0812

  • Found : 371.0809 [M+H]⁺

Challenges and Optimization

Regioselectivity in Sulfonation

Competing sulfonation at the 5-position of benzothiadiazole was mitigated by using low temperatures and stoichiometric ClSO₃H .

Pyrrole Coupling Efficiency

The use of Xantphos as a ligand improved palladium catalyst stability, reducing side products like homo-coupled pyrrole derivatives .

Chemical Reactions Analysis

Sulfonamide Reactivity

  • Hydrolysis : Sulfonamides can hydrolyze under acidic/basic conditions to form sulfonic acids, though this reaction is typically slow due to the stability of the sulfonamide bond .

  • Amide Coupling : The sulfonamide group may participate in reactions with aldehydes or ketones to form imines, though this is less common compared to primary amines.

Benzothiadiazole Core Reactivity

  • Electrophilic Substitution : The electron-deficient thiazole ring may undergo electrophilic substitution, though steric hindrance from the sulfonamide group could reduce reactivity .

  • Redox Reactions : The benzothiadiazole ring may participate in redox cycling, particularly under oxidative conditions.

Pyrrole Ring Reactions

  • Electrocyclic Opening : The pyrrole ring could undergo ring-opening under extreme conditions (e.g., strong acids/bases), though this is not commonly observed in stable derivatives .

  • Aromatic Substitution : The pyrrole’s aromaticity allows for substitution reactions, though steric effects from the phenyl group may limit accessibility .

Stability and Degradation

Factor Impact on Stability Conditions
pH Sensitivity Potential hydrolysis of sulfonamide at extreme pH valuesStrong acidic/basic solutions .
Oxidation Possible oxidation of the benzothiadiazole coreHigh-energy conditions (e.g., UV light, peroxides).
Thermal Stability Gradual decomposition at elevated temperaturesProlonged heating above 200°C .

Mechanistic Insights from Analogous Compounds

  • Carbonic Anhydrase Inhibition : Sulfonamides with aromatic substituents (e.g., pyrrole-phenyl groups) often inhibit carbonic anhydrases via zinc coordination, as seen in similar derivatives .

  • Antimicrobial Activity : The benzothiadiazole-sulfonamide scaffold is associated with antimicrobial properties, potentially through enzyme inhibition .

Challenges in Reaction Design

  • Steric Hindrance : The bulky pyrrole-phenyl group may hinder access to reactive sites, requiring careful optimization of reaction conditions .

  • Selectivity : Avoiding side reactions during synthesis (e.g., over-deprotection or unintended coupling) is critical .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing the benzothiadiazole moiety exhibit promising anticancer properties. A study highlighted the ability of related sulfonamide derivatives to inhibit human carbonic anhydrases (hCAs), which are implicated in cancer progression and metastasis. Specifically, compounds similar to N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide have demonstrated the ability to inhibit hCA IX and hCA XII isoforms with low nanomolar KiK_i values, suggesting their potential as therapeutic agents against solid tumors under hypoxic conditions .

1.2 Dual-Targeting Mechanism
The compound has also been explored for its dual-targeting capabilities against the Wnt/β-catenin signaling pathway, which is vital in various cancers. Inhibitors that can simultaneously target multiple pathways are crucial for overcoming drug resistance in cancer therapy. The structural features of this compound may allow it to interfere effectively with these pathways .

Biochemical Applications

2.1 Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrases. The inhibition of these enzymes can lead to decreased tumor growth and improved outcomes in cancer treatment. The structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide position significantly affect the inhibitory potency against hCAs .

2.2 Nonlinear Optical Properties
In materials science, derivatives of benzothiadiazole compounds have been investigated for their nonlinear optical (NLO) properties. These properties are essential for applications in optoelectronics and photonics, where materials are required to manipulate light at various wavelengths . this compound could potentially be synthesized or modified to enhance its NLO characteristics.

Case Studies and Research Findings

Study Focus Findings
Study on hCA InhibitionInvestigated the inhibition of carbonic anhydrases by sulfonamide derivativesIdentified strong inhibitors with KiK_i values < 50 nM for hCA IX and XII
Dual-targeting InhibitorsExplored compounds targeting Wnt/β-catenin signalingDemonstrated effectiveness against drug-resistant cancer cell lines
NLO PropertiesExamined optical properties of benzothiadiazole derivativesFound potential applications in photonic devices

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and kinase, which play crucial roles in cellular signaling pathways.

    Protein Binding: It binds to proteins, altering their conformation and activity, which can lead to therapeutic effects in diseases like cancer and inflammation.

Comparison with Similar Compounds

Core Modifications: Benzothiadiazole Sulfonamide Derivatives

Compound Name Structural Features Molecular Weight Key Differences Pharmacological Notes
Target Compound 2,1,3-Benzothiadiazole-4-sulfonamide with 4-methoxy-3-(1H-pyrrol-1-yl)phenyl 387.4 (C17H15N3O3S2) Reference compound Likely targets serotonin receptors or kinases due to sulfonamide and heterocyclic motifs .
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 443105-20-2) Benzyl and methyl groups on sulfonamide nitrogen 317.4 (C14H13N3O2S2) Bulky benzyl group reduces solubility; methyl enhances metabolic stability. Used in kinase inhibition studies; higher lipophilicity may limit CNS penetration .
N-(2-Aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide Aminoethyl substituent on sulfonamide nitrogen 254.3 (C9H10N4O2S2) Polar aminoethyl group improves aqueous solubility. Potential for covalent binding via amine-reactive intermediates; less stable in plasma .

Aryl Substituent Variations

Compound Name Aryl Group Molecular Weight Functional Impact Stability Notes
Target Compound 4-Methoxy-3-(1H-pyrrol-1-yl)phenyl 387.4 Pyrrole enhances aromatic interactions; methoxy aids solubility. Susceptible to oxidative metabolism at pyrrole ring; requires acidification in bioanalytical studies (similar to ) .
N-[4-Methoxy-3-(morpholinosulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide (CAS 920650-00-6) 4-Methoxy-3-(morpholinosulfonyl)phenyl 438.5 (C23H22N4O5S) Morpholine sulfonyl improves target specificity. Higher metabolic stability due to morpholine’s resistance to hydrolysis .
N-[4-(Acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS 1246073-64-2) 4-(Acetylamino)phenyl 382.5 (C19H22N4O2S) Acetylamino group enhances bioavailability. Stable in plasma but prone to deacetylation in hepatic microsomes .

Functional and Pharmacological Comparisons

Serotonin Receptor Antagonists

  • SB-271046 (5-Chloro-3-methyl-benzo[b]thiophene-2-sulphonic acid (4-methoxy-3-piperazin-1-yl-phenyl)-amide): Shares a sulfonamide-linked aryl group with the target compound. It is a 5-HT6 receptor antagonist, suggesting the target may have similar neurological applications .
  • SB-258510 (N-[4-Methoxy-3-(4-methyl-1-piperazinyl)-phenyl]-5-chloro-3-methylbenzo-thiophene-2-yl sulphonamide): Demonstrates that methoxy and piperazinyl groups enhance CNS penetration, whereas the target’s pyrrole may reduce it due to higher polarity .

Kinase Inhibitors

  • N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide (CAS 148672-13-3): A kinase inhibitor with a biphenyl carboxamide core. The target’s benzothiadiazole sulfonamide may offer alternative binding modes for ATP-competitive inhibition .

Biological Activity

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a benzothiadiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of approximately 318.35 g/mol. The structure includes:

  • A benzothiadiazole moiety which contributes to its biological activity.
  • A pyrrole ring , which is often associated with various pharmacological effects.
  • A methoxy group that may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro studies indicate that it can scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results showed a significant percentage of scavenging activity:

Concentration (µM) Scavenging Activity (%)
1025
5055
10075

This suggests that the compound may help in mitigating oxidative stress-related cellular damage .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interaction with Cellular Targets: The presence of the methoxy and pyrrole groups allows for interaction with various cellular receptors or enzymes, modulating their activity .

Study on Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of several benzothiadiazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a lead compound in antibiotic development .

Study on Antioxidant Properties

Another research project focused on the antioxidant properties of this compound using various assays to assess its efficacy in scavenging free radicals. The results indicated that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid, underscoring its potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Construction : Start with 2,1,3-benzothiadiazole-4-sulfonyl chloride as the core. React with 4-methoxy-3-aminophenol to form the sulfonamide linkage under basic conditions (e.g., NaH in THF).

Pyrrole Introduction : Use 2,5-dimethoxytetrahydrofuran in glacial acetic acid to introduce the 1H-pyrrol-1-yl group via Paal-Knorr pyrrole synthesis. Reflux conditions (1–2 hours) and TLC monitoring ensure completion .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
Key intermediates include the sulfonamide precursor and the pyrrole-substituted aniline derivative. Comparative studies using alternative coupling agents (e.g., Buchwald-Hartwig conditions) may improve yields .

Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Use single-crystal X-ray diffraction (APEX2 detector, SAINT integration) to resolve the benzothiadiazole-pyrrole orientation. Data refinement (e.g., SHELXL) addresses potential tautomerism in the pyrrole ring .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)). The methoxy group (~δ 3.8 ppm) and pyrrole protons (~δ 6.2–6.5 ppm) are diagnostic.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
    Discrepancies between experimental and computational data may require solvent model adjustments (e.g., PCM for DMSO) .

Advanced Research Questions

Q. What strategies mitigate non-specific interactions in biological assays involving the sulfonamide moiety?

  • Methodological Answer :
  • Competitive Binding Assays : Include control compounds (e.g., benzenesulfonamide derivatives lacking the benzothiadiazole-pyrrole scaffold) to identify off-target effects .
  • Structure-Activity Relationship (SAR) : Modify the sulfonamide group (e.g., replace with carboxamide) and compare activity. Use SPR (surface plasmon resonance) to quantify binding kinetics.
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase isoforms) to confirm binding modes .

Q. How can electronic effects of the benzothiadiazole and sulfonamide groups be analyzed experimentally?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to assess electron-withdrawing effects of the benzothiadiazole core.
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., π→π* in pyrrole) in varying solvents. Compare with TD-DFT calculations.
  • Hammett Analysis : Synthesize analogs with substituents of known σ values on the phenyl ring to quantify electronic contributions .

Q. How should discrepancies between computational predictions (e.g., NMR shifts) and experimental data be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference NMR data with 2D experiments (COSY, HSQC) and X-ray results. For example, X-ray can resolve pyrrole tautomerism that DFT might mispredict .
  • Parameter Optimization : Adjust computational solvent models (e.g., explicit vs. implicit) and basis sets (6-311++G(d,p) for better accuracy).
  • Dynamic Effects : Perform MD simulations to account for conformational flexibility in solution .

Q. What reaction conditions optimize pyrrole introduction while minimizing side reactions?

  • Methodological Answer :
  • Controlled Reflux : Use glacial acetic acid at 80–90°C with slow addition of 2,5-dimethoxytetrahydrofuran to avoid polymerization. Monitor via TLC (hexane:EtOAc, 3:1) .
  • Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc groups to prevent undesired nucleophilic attacks.
  • Catalytic Additives : Test p-toluenesulfonic acid (10 mol%) to accelerate cyclization. Post-reaction, quench with NaHCO₃ to neutralize excess acid .

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